Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-
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Overview
Description
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the tricycloheptane family, which is known for its rigid and compact molecular framework. The presence of an ethyl and a methoxy group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- exerts its effects involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The ethyl and methoxy groups can also participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(2.2.1.02,6)heptane, 1,3,3-trimethyl-
- Tricyclo(2.2.1.02,6)heptane, 1,7,7-trimethyl-
- Tricyclo(2.2.1.02,6)heptane, 3-(1-methoxyethylidene)-
Uniqueness
What sets Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- apart from its similar compounds is the presence of both an ethyl and a methoxy group. This combination of functional groups provides unique chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
31996-78-8 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16O/c1-3-10-5-6-4-7(10)8(10)9(6)11-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
MTDYTPWUZGEKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC1C2C3OC |
Origin of Product |
United States |
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